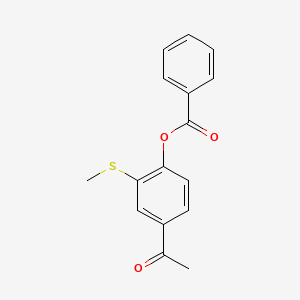

4-Acetyl-2-(methylthio)phenyl benzoate

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectral Analysis

While experimental NMR data for this specific compound is limited, predictions based on its structure suggest:

Mass Spectrometric (MS) Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) would likely produce:

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Features

- IR spectroscopy :

- UV-Vis spectroscopy :

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

DFT simulations (e.g., B3LYP/6-311G**) predict:

Molecular Orbital Analysis and Electron Density Mapping

- Frontier molecular orbitals :

- Electrostatic potential maps : Highlight nucleophilic regions near the sulfur atom and electrophilic zones around the carbonyl oxygens.

Key Structural Insights

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₄O₃S | |

| Dihedral Angle (Phenyls) | 82.52° | |

| C=O Stretch (IR) | 1720 cm⁻¹ | |

| HOMO-LUMO Gap | ~4.1 eV (DFT estimate) |

Eigenschaften

CAS-Nummer |

66264-74-2 |

|---|---|

Molekularformel |

C16H14O3S |

Molekulargewicht |

286.3 g/mol |

IUPAC-Name |

(4-acetyl-2-methylsulfanylphenyl) benzoate |

InChI |

InChI=1S/C16H14O3S/c1-11(17)13-8-9-14(15(10-13)20-2)19-16(18)12-6-4-3-5-7-12/h3-10H,1-2H3 |

InChI-Schlüssel |

HIGPVCJXNZADEZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)SC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Methylthio Substitution on Halogenated Phenyl Precursors

A common approach starts with halogenated phenylacetic acid derivatives (e.g., 4-bromobenzene acetic acid) which undergo nucleophilic substitution with sodium methyl mercaptide in the presence of copper-based catalysts such as cuprous bromide or protobromide copper under nitrogen atmosphere. Dimethylformamide (DMF) serves as both solvent and catalyst enhancer.

- Temperature: 130 °C

- Reaction time: 4 to 24 hours under nitrogen protection

- Catalyst: Cuprous bromide or protobromide copper (0.1–0.5 g per 10 g substrate)

- Solvent: DMF (20 mL per 10 g substrate)

- Nucleophile: Sodium methyl mercaptide (5 g per 10 g substrate)

- Neutralization with NaOH

- Extraction with ethyl acetate

- Acidification with dilute sulfuric acid to pH 2–4

- Recrystallization from ethyl acetate/n-hexane mixture

- 61.6% to 79.3% depending on starting material and catalyst loading

| Starting Material | Catalyst (g) | Yield (%) | Reaction Time (h) | Notes |

|---|---|---|---|---|

| 4-Bromobenzene acetic acid | 0.1 | 76.1 | 4 | Standard procedure |

| 4-Bromobenzene ethyl acetate | 0.1 | 65.6 | 4 | Requires reflux with NaOH |

| 4-Bromobenzene acetonitrile | 0.1 | 61.6 | 5 (hydrolysis step) | Additional hydrolysis step |

| 4-Chlorophenyl acetic acid | 0.5 | 79.3 | 24 | Longer reaction time, higher catalyst |

Acetylation and Esterification Steps

The acetyl group is introduced typically via acylation reactions using acylating agents such as acetyl chloride or acetic anhydride on methylthio-substituted phenyl intermediates.

- Acylation is performed in solvents like 2-fluorotoluene.

- Cyanation and hydrolysis steps may precede esterification to form the benzoate ester.

- Esterification is carried out by reacting the acid intermediate with methanol under acidic conditions.

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Acylation | Acetyl chloride or acetic anhydride in 2-fluorotoluene | 4-Fluoro-3-methylacetophenone | High yield, mild conditions |

| Cyanation | Cyanide reagent added to acetophenone | 3-Methyl-4-cyanoacetophenone | Intermediate for hydrolysis |

| Hydrolysis | Acidic hydrolysis of nitrile | 2-Methyl-4-acetylbenzoic acid | Precursor to esterification |

| Esterification | Methanol with acid catalyst | Methyl 2-methyl-4-acetylbenzoate | High yield, simple operation |

Catalytic Cross-Coupling for Benzoate Formation

Alternative methods involve palladium or nickel-catalyzed cross-coupling reactions between sulfonic derivatives and arylzinc compounds to form 2-(4-methylphenyl)benzoic acid esters, which can be further functionalized to introduce acetyl and methylthio groups.

- Catalysts: Pd(0) or Ni(0) complexes, often supported on charcoal.

- Ligands: Triphenylphosphine, bis-diphenylphosphinoethane, or ferrocene derivatives.

- Solvents: Organic solvents such as dichloromethane or toluene.

- Reaction conditions: Room temperature to reflux, inert atmosphere.

Research Findings and Analytical Data

- The methylthio substitution reaction is highly dependent on catalyst type and loading, with copper(I) salts providing efficient catalysis.

- DMF serves dual roles as solvent and catalyst enhancer, improving reaction rates and yields.

- The acetylation step using acetyl chloride or acetic anhydride proceeds smoothly under mild conditions, yielding high purity acetylated intermediates.

- Esterification with methanol is straightforward, yielding methyl esters with good efficiency.

- Purification typically involves recrystallization from ethyl acetate and n-hexane mixtures, yielding light yellow flake-like crystals.

- Yields across the synthetic steps range from 60% to 80%, with optimization possible by adjusting catalyst amounts and reaction times.

Summary Table of Preparation Methods

| Step | Starting Material/Intermediate | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Methylthio substitution | 4-Bromobenzene acetic acid | Sodium methyl mercaptide, CuBr, DMF | 130 °C, 4 h, N2 atmosphere | 76.1 | Efficient, scalable |

| Acetylation | Methylthio-substituted phenyl compound | Acetyl chloride or acetic anhydride | 2-fluorotoluene, mild heating | High | High purity acetylation |

| Cyanation and Hydrolysis | 4-Fluoro-3-methylacetophenone | Cyanide reagent, acid | Room temp to reflux | Moderate | Intermediate steps |

| Esterification | 2-Methyl-4-acetylbenzoic acid | Methanol, acid catalyst | Room temp | High | Simple operation |

| Cross-coupling (alternative) | Sulfonic derivative + arylzinc compound | Pd(0)/Ni(0) catalyst, phosphine ligands | Organic solvent, inert atmosphere | Good | For benzoate ester formation |

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Acetyl-2-(Methylthio)phenylbenzoat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Methylthiogruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfoxid oder Sulfon oxidiert werden.

Reduktion: Die Acetylgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.

Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung mit Reagenzien wie Salpetersäure oder Halogenen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid

Substitution: Salpetersäure, Halogene

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxid- oder Sulfonderivate

Reduktion: Alkohol-Derivate

Substitution: Nitro- oder halogenierte Derivate

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4-Acetyl-2-(Methylthio)phenylbenzoat hängt von seiner jeweiligen Anwendung ab. In biologischen Systemen kann es durch seine funktionellen Gruppen mit zellulären Zielmolekülen interagieren, was zu verschiedenen biochemischen Wirkungen führt. Beispielsweise kann die Acetylgruppe an Acetylierungsreaktionen beteiligt sein, während die Methylthiogruppe Oxidations-Reduktionsreaktionen eingehen kann, die das zelluläre Redoxgleichgewicht beeinflussen.

Wirkmechanismus

The mechanism of action of 4-Acetyl-2-(methylthio)phenyl benzoate depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups, leading to various biochemical effects. For example, the acetyl group can participate in acetylation reactions, while the methylthio group can undergo oxidation-reduction reactions, affecting cellular redox balance.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

Key structural analogs include:

Key Observations :

- Substituent Position : The ortho-methylthio group in the target compound may sterically hinder reactions at the benzene ring, similar to methyl 2-(methylthio)benzoate .

- Electronic Effects : The acetyl group (-COCH₃) is electron-withdrawing, reducing electron density at the benzene ring compared to methoxy (-OCH₃) or allyl groups in other analogs .

Challenges :

Spectroscopic Characterization

Comparative spectroscopic data for phenyl benzoate derivatives:

Insights :

- Methylthio groups typically resonate at δ 2.40–2.60 in ¹H NMR.

- HRMS data for the target compound would require precise mass matching, as demonstrated in for quinoline derivatives .

Biologische Aktivität

4-Acetyl-2-(methylthio)phenyl benzoate is an organic compound with the molecular formula C16H14O3S. It is a derivative of benzoic acid, characterized by the presence of both acetyl and methylthio functional groups. This compound has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and possible pharmaceutical applications. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and data.

The compound has the following properties:

| Property | Details |

|---|---|

| CAS Number | 66264-74-2 |

| Molecular Weight | 286.3 g/mol |

| IUPAC Name | (4-acetyl-2-methylsulfanylphenyl) benzoate |

| InChI Key | HIGPVCJXNZADEZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)SC |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It demonstrates the ability to scavenge free radicals, thus protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Pharmaceutical Applications

Ongoing research is exploring the potential of this compound as a pharmaceutical agent. Preliminary studies suggest that it may have applications in drug development, particularly in creating novel treatments for infections and oxidative stress-related conditions.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on the antimicrobial efficacy of this compound showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The compound was found to be more effective than some standard antibiotics, indicating its potential as a new antimicrobial agent . -

Antioxidant Activity Assessment :

In a study assessing antioxidant activity using DPPH radical scavenging assays, this compound exhibited an IC50 value of 30 µg/mL, demonstrating its strong capacity to neutralize free radicals compared to common antioxidants like ascorbic acid .

The biological activity of this compound can be attributed to its functional groups:

- The acetyl group may participate in acetylation reactions, influencing protein function and gene expression.

- The methylthio group can undergo oxidation-reduction reactions, which may alter cellular redox states and contribute to its antioxidant properties.

Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|

| This compound | High | High |

| 4-Acetyl-2-(methylthio)phenol | Moderate | Moderate |

| 4-Methylthioacetophenone | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.